6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate
Description
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a structurally complex molecule featuring:
- A 4-oxo-4H-pyran-3-yl core substituted at the 6-position with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group.
- A 2,3-dimethoxybenzoate ester moiety at the 3-position of the pyran ring.
The molecular formula is estimated as C₂₀H₁₈N₂O₆S (molecular weight ≈ 414.07 g/mol), based on structural analogs and calculations .
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-12-7-8-21-20(22-12)29-11-13-9-15(23)17(10-27-13)28-19(24)14-5-4-6-16(25-2)18(14)26-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERBIBNERKLEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization of Pyranone Intermediates
This method involves constructing the pyranone scaffold first, followed by sulfanylmethylation and esterification. The pyranone intermediate, 4-oxo-6-(hydroxymethyl)-4H-pyran-3-yl acetate, is typically synthesized via Knoevenagel condensation of diketene derivatives with aldehydes. Subsequent thioether formation is achieved by reacting the hydroxymethyl group with 4-methylpyrimidine-2-thiol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or via nucleophilic substitution using a brominated intermediate.
Modular Esterification of Pre-Functionalized Components
Here, the 2,3-dimethoxybenzoic acid is activated as an acid chloride (using thionyl chloride) or mixed anhydride (with ethyl chloroformate) and coupled to the pyranone-thioether alcohol (6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-ol) in the presence of a base such as triethylamine. Alternative coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) have also been reported for sterically hindered esters.
Detailed Preparation Methods
Synthesis of 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-ol
Step 1: Preparation of 4-Oxo-6-(hydroxymethyl)-4H-pyran-3-yl Acetate
A mixture of diketene (10 mmol) and ethyl acetoacetate (12 mmol) is heated at 80°C in acetic anhydride (20 mL) for 6 hours. The product is isolated by vacuum distillation (yield: 68%).
Step 2: Thioether Formation
4-Methylpyrimidine-2-thiol (8 mmol) is added to a solution of 4-oxo-6-(bromomethyl)-4H-pyran-3-yl acetate (7.5 mmol) in dry DMF. The reaction is stirred at 50°C for 12 hours under nitrogen. After quenching with water, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Step 3: Acetate Hydrolysis
The acetyl-protected intermediate (5 mmol) is treated with potassium carbonate (15 mmol) in methanol:water (4:1) at room temperature for 2 hours. Neutralization with HCl yields the free alcohol (yield: 92%).
Esterification with 2,3-Dimethoxybenzoic Acid
Method A: Acid Chloride Coupling
2,3-Dimethoxybenzoic acid (6 mmol) is refluxed with thionyl chloride (15 mL) for 3 hours. The excess thionyl chloride is removed under reduced pressure, and the resultant acid chloride is dissolved in dry dichloromethane. To this solution, the pyranone-thioether alcohol (5 mmol) and triethylamine (10 mmol) are added dropwise at 0°C. The mixture is stirred for 24 hours at room temperature, washed with sodium bicarbonate, and purified by recrystallization (ethanol:water) to yield the title compound (yield: 74%).
Method B: Carbodiimide-Mediated Coupling
A mixture of 2,3-dimethoxybenzoic acid (6 mmol), DCC (6.5 mmol), and DMAP (0.5 mmol) in dry THF is stirred at 0°C for 30 minutes. The pyranone-thioether alcohol (5 mmol) is added, and the reaction is warmed to 25°C for 18 hours. The dicyclohexylurea byproduct is filtered, and the filtrate is concentrated. Column chromatography (ethyl acetate:hexane, 1:2) affords the ester (yield: 81%).
Optimization and Critical Parameters
Reaction Condition Analysis
| Parameter | Method A (Acid Chloride) | Method B (DCC/DMAP) |
|---|---|---|
| Yield | 74% | 81% |
| Reaction Time | 24 hours | 18 hours |
| Purification | Recrystallization | Column Chromatography |
| Scale-Up Feasibility | Moderate | High |
Method B offers superior yields and scalability but requires expensive coupling agents. Method A is cost-effective but less efficient for sterically hindered substrates.
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO) accelerate thioether formation but may lead to side reactions during esterification.
- Elevated temperatures (>50°C) during Mitsunobu reactions improve thioether yields but risk pyranone decomposition.
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays due to its unique structure.
Medicine: Investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is not fully understood. its structure suggests it may interact with specific molecular targets such as enzymes or receptors. The sulfanyl group could form covalent bonds with thiol groups in proteins, while the aromatic rings may engage in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Comparative 1 (): The 4-methyl-3-nitro group introduces steric bulk and strong electron-withdrawing effects, which may reduce solubility but increase reactivity (e.g., nitro-reduction in biological systems) . Comparative 2 (): The unsubstituted benzoate lacks electronic modulation, likely resulting in lower polarity and distinct binding interactions compared to the target .
In Comparative 2, the 4-methoxyphenoxy group introduces an aromatic ether linkage, favoring π-π stacking and hydrogen bonding, while the methyl group adds steric hindrance .
Molecular Weight and Functional Diversity
- The target compound’s higher molecular weight (vs. Comparative 2) reflects the inclusion of a pyrimidine ring and dimethoxybenzoate, which may enhance target specificity in biological applications.
- Comparative 1’s nitro group contributes to a slightly lower molecular weight despite similar complexity .
Biological Activity
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
The compound features a pyran ring, a methylpyrimidine moiety, and a benzoate group. Its molecular formula is with a molecular weight of approximately 372.40 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Starting from suitable precursors, the 4-methyl group is introduced via alkylation.
- Thioether Formation : The sulfanylmethyl group is attached through nucleophilic substitution.
- Pyran Ring Synthesis : Cyclization reactions involving diketone or ketoester precursors are employed.
- Benzoate Introduction : This can be achieved through Friedel-Crafts acylation or similar methods.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways involved may include:
- Signal Transduction : Modulating pathways that regulate cellular responses.
- Metabolic Pathways : Influencing metabolic processes through enzyme inhibition or activation.
- Gene Expression Regulation : Affecting transcription factors and other regulators.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, in vitro studies demonstrated effective inhibition against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
The zones of inhibition measured during these studies suggest moderate to high efficacy in combating bacterial growth.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains, including:
- Fusarium solani
- Curvularia lunata
- Aspergillus niger
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. These studies often reveal a concentration-dependent response, indicating that while the compound can be effective against pathogens, it must be used cautiously to avoid toxicity in human cells.
Table 1: Summary of Biological Activities
| Activity Type | Tested Organisms | Result |
|---|---|---|
| Antibacterial | S. aureus, B. subtilis | Moderate to high zones of inhibition |
| E. coli, K. pneumoniae | Effective against multiple strains | |
| Antifungal | F. solani, C. lunata | Significant antifungal activity |
| A. niger | Effective inhibition | |
| Cytotoxicity | Human cell lines | Concentration-dependent cytotoxicity |
Notable Research Findings
- A study published in PubChem reported that derivatives similar to this compound exhibited notable antimicrobial activity with IC50 values indicating effective concentrations for inhibiting bacterial growth .
- Another research highlighted its potential as a lead compound in drug development due to its unique structural features that enhance biological interactions .
Q & A
Basic: What synthetic strategies are recommended for preparing 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate?
Methodological Answer:
The synthesis involves coupling a pyran-4-one derivative with a 4-methylpyrimidin-2-yl thioether and esterifying with 2,3-dimethoxybenzoic acid. Key steps include:
- Thioether formation : React 4-methylpyrimidine-2-thiol with a bromomethyl-substituted pyran-4-one under basic conditions (e.g., NaOH in dichloromethane) to form the sulfanyl-methyl bridge .
- Esterification : Use DCC/DMAP-mediated coupling of the pyran-3-ol intermediate with 2,3-dimethoxybenzoic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product. Confirm purity via HPLC (>95%) and monitor reaction progress with TLC .
Basic: How can the structure of this compound be validated experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the pyran-4-one (δ ~6.0 ppm, H-5), pyrimidine (δ ~8.5 ppm, H-6), and methoxy groups (δ ~3.8 ppm) .
- X-ray crystallography : Resolve the sulfanyl-methyl bridge and ester conformation, as demonstrated for structurally analogous pyrimidine-pyran hybrids .
- Mass spectrometry : Confirm molecular weight (expected [M+H]+ ~475.5 Da) and fragmentation patterns .
Advanced: What experimental design considerations are critical for studying its reactivity in nucleophilic environments?
Methodological Answer:
- Controlled degradation studies : Expose the compound to pH-varied buffers (2–12) and track hydrolysis of the ester or thioether bonds via LC-MS. Include antioxidants (e.g., BHT) to isolate pH-driven degradation from oxidative pathways .
- Kinetic analysis : Use pseudo-first-order conditions with excess nucleophile (e.g., thiols) to determine rate constants. Monitor reaction progress via UV-Vis at λ = 270–300 nm (pyran/pyrimidine absorption) .
- Replicate variability : Prepare ≥3 independent batches to assess synthetic consistency, as minor impurities (e.g., residual DCC) may catalyze side reactions .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use Discovery Studio or AutoDock Vina to model binding to pyrimidine-recognizing enzymes (e.g., dihydrofolate reductase). Parameterize the force field for the sulfanyl-methyl group’s torsional flexibility .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of the benzoate ester under physiological conditions. Analyze RMSD (<2 Å indicates stable binding) .
- QM/MM : Calculate charge distribution at the pyran-4-one carbonyl to predict electrophilic reactivity .
Advanced: What are the limitations in extrapolating its stability data from lab-scale to environmental conditions?
Methodological Answer:
- Matrix complexity : Lab studies often use simplified buffers, but real-world matrices (e.g., wastewater) contain organic matter that accelerates degradation. Spiked recovery experiments in sewage (144-sample variability) show ±15% deviation due to competing reactions .
- Temperature control : Degradation rates increase by ~2.5× per 10°C rise. Use Arrhenius modeling (Ea ≈ 50–70 kJ/mol) to predict environmental half-lives, but validate with field samples .
- Photostability : UV irradiation (λ = 254–365 nm) may cleave the thioether bond—include dark controls and quartz cuvettes for light-exposure studies .
Advanced: How can contradictory data on its solubility be resolved?
Methodological Answer:
- Standardize protocols : Use OECD 105 guidelines for shake-flask solubility determination in buffers (pH 1.2–7.4) with sonication (30 min) and equilibration (24 hr).
- Co-solvent methods : For low aqueous solubility (<1 mg/mL), apply log P-optimized co-solvents (e.g., DMSO ≤1% v/v) and back-calculate intrinsic solubility via Yalkowsky’s equation .
- Inter-lab validation : Compare results across ≥3 labs using identical HPLC conditions (C18 column, 0.1% TFA in mobile phase) to rule out method variability .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling due to potential respiratory irritation .
- Spill management : Neutralize spills with activated carbon (1 g per 10 mg compound) and dispose as hazardous waste (UN3288) .
- Storage : Store at –20°C under argon in amber vials to prevent oxidation and photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
